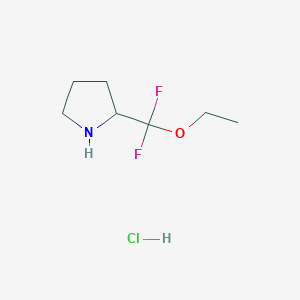

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride

Overview

Description

Scientific Research Applications

Hybrid Organotellurium Ligands and Complexes

The reactions involving pyrrolidine hydrochloride derivatives have shown significant potential in the synthesis of hybrid organotellurium ligands. Singh et al. (2003) demonstrated the synthesis of such ligands with pyrrolidine rings, leading to the formation of palladium(II) and mercury(II) complexes. This study highlights the potential of pyrrolidine hydrochloride in the development of new organometallic compounds with diverse applications in chemistry and materials science (Singh et al., 2003).

Synthesis of Pyrrolidine-Alkanoic Acid Hydrochlorides

Tsui and Wood (1979) explored the synthesis of various pyrrolidine- and piperidine-alkanoic acid hydrochlorides. Their research demonstrated efficient methods for preparing these compounds, which are crucial intermediates in pharmaceutical and synthetic chemistry. This research opens pathways for developing new compounds and drugs, showcasing the versatility of pyrrolidine hydrochloride in synthetic chemistry (Tsui & Wood, 1979).

Gold Nanoparticles and Fullerene Nanospheres

The study by Zhang et al. (2004) investigated the self-assembly of gold nanoparticles on fullerene nanospheres using a C60-pyrrolidine derivative. This research presents an innovative approach to creating novel nanoassemblies, which could have significant implications for nanotechnology and materials science (Zhang et al., 2004).

Ultrasound-Promoted Synthesis in Aqueous Medium

Franco et al. (2012) highlighted the use of ultrasound in accelerating the synthesis of pyrrolidin-2-ones, a process relevant to the production of nootropic drugs. This environmentally sustainable method emphasizes the role of pyrrolidine hydrochloride derivatives in green chemistry and drug development (Franco et al., 2012).

Quantum Chemical Investigation of Pyrrolidinones

Bouklah et al. (2012) conducted a quantum chemical investigation of the molecular properties of various substituted pyrrolidinones. This research offers insights into the electronic properties of these compounds, paving the way for their potential applications in material science and molecular electronics (Bouklah et al., 2012).

Future Directions

Pyrrolidine and its derivatives, including 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride, have shown promising biological effects, making them potential sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

2-[ethoxy(difluoro)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c1-2-11-7(8,9)6-4-3-5-10-6;/h6,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJBGJVSJUPAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CCCN1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the toxicity of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride?

A2: The study mentions that the cytotoxicity of this compound was assessed []. While specific toxicity data for this compound wasn't detailed in the provided abstract, its cytotoxicity range was reported to be within 16 - 637 μg/ml. This information suggests that the compound exhibits varying levels of toxicity depending on the concentration used.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)

![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)